Product packaging for (3-Oxaspiro[5.5]undecan-9-yl)methanol(Cat. No.:)

(3-Oxaspiro[5.5]undecan-9-yl)methanol

Cat. No.: B11762167
M. Wt: 184.27 g/mol
InChI Key: CBQZWNOQSUQLNC-UHFFFAOYSA-N
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Description

(3-Oxaspiro[5.5]undecan-9-yl)methanol (CAS 10428-83-8) is a high-value spirocyclic chemical building block with significant potential in medicinal chemistry and drug discovery research. This compound features a rigid oxaspiro[5.5]undecane scaffold, a structure recognized for providing a stable three-dimensional framework that is highly valuable in the design of novel bioactive molecules . The incorporation of a methanol functional group at the 9-position provides a versatile handle for further synthetic modification and derivatization. The spirocyclic core of this compound is of particular interest in pharmaceutical development. Recent scientific literature highlights that the oxaspiro[5.5] structural motif is being investigated as a key scaffold in the development of novel therapeutics, including potent inhibitors of viral targets . Furthermore, structurally related oxaspiro derivatives are featured in advanced research for targeting neurological conditions and pain management, indicating the potential of this chemotype in central nervous system drug discovery . The inherent rigidity of the spiro architecture helps reduce conformational flexibility, which can lead to improved target selectivity and enhanced pharmacokinetic properties in drug candidates. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers can utilize this compound as a versatile intermediate for constructing more complex molecular architectures, particularly in projects aiming to leverage the properties of spirocyclic systems for chemical biology and pharmaceutical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B11762167 (3-Oxaspiro[5.5]undecan-9-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3-oxaspiro[5.5]undecan-9-ylmethanol

InChI

InChI=1S/C11H20O2/c12-9-10-1-3-11(4-2-10)5-7-13-8-6-11/h10,12H,1-9H2

InChI Key

CBQZWNOQSUQLNC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CO)CCOCC2

Origin of Product

United States

Synthetic Methodologies for 3 Oxaspiro 5.5 Undecan 9 Yl Methanol and Its Precursors

Strategies for Constructing the 3-Oxaspiro[5.5]undecane Core

The creation of the spirocyclic ether framework, specifically the 3-Oxaspiro[5.5]undecane system, is the cornerstone of the synthesis. This unique structural motif, where two rings share a single carbon atom, can be achieved through several powerful cyclization techniques.

The Robinson annulation is a classic and robust method in organic synthesis for forming a six-membered ring onto an existing ketone. nih.govjuniperpublishers.com The reaction sequence famously involves a Michael addition followed by an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring system. juniperpublishers.comresearchgate.net This strategy has been effectively applied to the synthesis of spirocyclic ketones that are direct precursors to the target molecule.

The key intermediate, 3-Oxaspiro[5.5]undec-7-en-9-one, is synthesized using the Robinson annulation. semanticscholar.orgresearchgate.net The process commences with the appropriate heterocyclic aldehyde, namely 2H-tetrahydropyran-4-carboxaldehyde. This aldehyde is reacted with methyl vinyl ketone in what is known as a Robinson annelation, which consists of a condensation reaction and a subsequent Michael addition. semanticscholar.org While the Robinson annulation is often base-catalyzed, acid-catalyzed versions are also well-established. juniperpublishers.com The reaction of the aldehyde with methyl vinyl ketone creates the desired 3-Oxaspiro[5.5]undec-7-en-9-one intermediate. semanticscholar.org This enone can then undergo hydrogenation to produce the saturated 3-Oxaspiro[5.5]undecan-9-one. semanticscholar.org Subsequent reduction of this saturated ketone would yield the final target, (3-Oxaspiro[5.5]undecan-9-yl)methanol.

The initial aldehyde precursor, 2H-tetrahydropyran-4-carboxaldehyde, is prepared from 2H-tetrahydropyran-4-carboxylic acid. The acid is first reduced to 2H-tetrahydropyran-4-methanol using lithium aluminum hydride, and this alcohol is then oxidized to the target aldehyde via a Swern oxidation. semanticscholar.org

The efficiency of the Robinson annulation can be influenced by various factors, including the choice of catalyst and reaction conditions, which can help to minimize side reactions such as the polymerization of methyl vinyl ketone. juniperpublishers.com Research into the synthesis of related 3-heterospiro[5.5]undecanes provides insight into the reaction's performance. semanticscholar.org

The hydrogenation step following the annulation also requires specific conditions. For the synthesis of 3-Oxaspiro[5.5]undecan-9-one from its unsaturated precursor, the reaction is typically performed in ethyl acetate (B1210297) with a palladium on charcoal catalyst under hydrogen pressure. The use of ethyl acetate is crucial to prevent potential ketalization that might occur if methanol (B129727) were used as the solvent. semanticscholar.org For analogues containing sulfur, such as 3-thiaspiro[5.5]undecan-9-one, overcoming catalyst-poisoning by the sulfur atom necessitates more forcing conditions, including elevated temperatures and a larger quantity of catalyst. semanticscholar.org

Starting AldehydeAnnelation ProductHydrogenation ProductOverall Yield (%)
2H-Tetrahydropyran-4-carboxaldehyde3-Oxaspiro[5.5]undec-7-en-9-one3-Oxaspiro[5.5]undecan-9-oneData Not Specified
1-Methyl-4-piperidinecarboxaldehyde1-Methyl-1,3-diazaspiro[5.5]undec-7-en-9-one1-Methyl-1,3-diazaspiro[5.5]undecan-9-one85
2H-Tetrahydrothiopyran-4-carboxaldehyde3-Thiaspiro[5.5]undec-7-en-9-one3-Thiaspiro[5.5]undecan-9-one70

Beyond the traditional Robinson annulation, other advanced cyclization methods offer alternative pathways to oxaspiroalkane systems. These modern techniques can provide improved efficiency, stereoselectivity, and access to diverse molecular architectures.

Copper-catalyzed reactions have emerged as powerful tools in organic synthesis for forming various cyclic structures. rsc.orgresearchgate.net These methods are valued for their mild conditions and functional group tolerance. While specific examples detailing a copper-catalyzed cyclization for the direct synthesis of the 3-Oxaspiro[5.5]undecane core are not prominent in the reviewed literature, the general applicability of copper catalysis in constructing heterocyclic systems is well-documented. For instance, copper catalysts have been used in the synthesis of cycloheptatrienes through diyne cyclization and in building complex indole (B1671886) structures. researchgate.netrsc.org Such strategies could hypothetically be adapted to construct the oxaspirocyclic framework through intramolecular cyclization of a suitably designed linear precursor.

The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, is a highly effective method for synthesizing tetrahydropyran (B127337) rings. organic-chemistry.orgnih.gov The reaction typically proceeds through a key oxocarbenium ion intermediate, which is then trapped by a nucleophile to complete the cyclization. nih.gov

This methodology has been successfully extended to cascade processes to build complex spirocyclic systems. A notable example is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov This reaction involves the coupling of an aldehyde with a homoallylic alcohol derivative, initiating a Prins cascade that forms the spiromorpholinotetrahydropyran structure. This demonstrates the power of the Prins cyclization to form the spiro[5.5]undecane skeleton containing heteroatoms, providing a viable and advanced alternative for the synthesis of the 3-Oxaspiro[5.5]undecane core. nih.gov

Advanced Cyclization Reactions in Oxaspiroalkane Synthesis

Asymmetric 'Clip-Cycle' Approaches in Related Tetrahydropyran and Spirocyclic Systems

Recent advancements in synthetic methodology have led to the development of elegant "clip-cycle" strategies for the enantioselective synthesis of substituted tetrahydropyrans (THPs) and other spirocyclic systems. whiterose.ac.ukrsc.orgnih.govyork.ac.ukyork.ac.uk While not yet explicitly reported for this compound itself, these methods offer a powerful conceptual framework for its asymmetric synthesis.

This approach typically involves two key steps:

'Clipping': An ω-unsaturated alcohol is linked to an activating group, often a thioester, via an alkene metathesis reaction. rsc.org

'Cycling': A chiral catalyst, frequently a chiral phosphoric acid (CPA), promotes an intramolecular cyclization, such as an oxa-Michael reaction, to form the tetrahydropyran or spiro-tetrahydropyran ring with high enantioselectivity. whiterose.ac.ukrsc.org

This strategy has been successfully applied to the synthesis of 2,2'- and 3,3'-spirocyclic THPs, achieving enantiomeric excesses of up to 99%. whiterose.ac.uk The choice of chiral phosphoric acid catalyst and reaction conditions, such as temperature, can influence the absolute stereochemistry of the product. whiterose.ac.uk For instance, in some systems, lowering the reaction temperature has been observed to invert the product's absolute configuration. whiterose.ac.uk The thioester activating group is particularly effective as it sits (B43327) in a "Goldilocks zone" of reactivity and can be readily converted into various other functional groups post-cyclization. whiterose.ac.uk

The "clip-cycle" methodology has also been extended to the asymmetric synthesis of spiropyrrolidines and 3-spiropiperidines, demonstrating its versatility in constructing complex spirocyclic scaffolds. wikipedia.org

Condensation Reactions in Spirocyclic Ether Synthesis

Condensation reactions are a fundamental tool for the construction of ether linkages, including those within spirocyclic frameworks. These reactions can involve the formation of the ether bond through the elimination of a small molecule, typically water.

One classical approach is the acid-catalyzed condensation of two alcohol molecules. pearson.comunizin.orgyoutube.com While this method is generally more suited for the synthesis of symmetrical ethers from primary alcohols, intramolecular versions can be employed to form cyclic ethers. The Williamson ether synthesis, another cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide and can also be applied intramolecularly to construct cyclic ethers. lumenlearning.com

In the context of synthesizing the precursor 3-Oxaspiro[5.5]undecan-9-one, a key step often involves a Robinson annulation. This powerful reaction sequence, which includes a Michael addition followed by an intramolecular aldol condensation, is used to construct the six-membered carbocyclic ring of the spirocycle. For example, heterocyclic 4-carboxaldehydes, such as 2H-tetrahydropyran-4-carboxaldehyde, can react with methyl vinyl ketone to form 3-heterospiro[5.5]undec-7-en-9-ones. semanticscholar.orgresearchgate.net Subsequent hydrogenation of the enone system yields the saturated spirocyclic ketone, 3-Oxaspiro[5.5]undecan-9-one. semanticscholar.org

Table 1: Examples of Condensation Reactions in Spirocyclic Ether Synthesis

Reaction Type Reactants Product Type Key Features
Robinson Annelation Heterocyclic 4-carboxaldehyde, Methyl vinyl ketone 3-Heterospiro[5.5]undec-7-en-9-one Forms the carbocyclic ring of the spirocycle.
Intramolecular Williamson Ether Synthesis Haloalcohol Cyclic ether Forms the ether ring via an SN2 reaction. lumenlearning.com
Acid-Catalyzed Alcohol Condensation Diol Cyclic ether Elimination of water to form the ether linkage.

Conversion Pathways to this compound

The final step in the synthesis of this compound is the reduction of the corresponding ketone, 3-Oxaspiro[5.5]undecan-9-one. This transformation can be achieved through various reductive methods, with the choice of reagent influencing the stereochemical outcome.

Reduction of Spirocyclic Ketones (e.g., 3-Oxaspiro[5.5]undecan-9-one) to Alcohols

The reduction of a ketone to a secondary alcohol is a common and well-understood transformation in organic synthesis. chemguide.co.ukyoutube.comyoutube.comyoutube.com For spirocyclic ketones like 3-Oxaspiro[5.5]undecan-9-one, the primary consideration is often the stereoselectivity of the hydride attack on the carbonyl carbon.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.ukyoutube.comyoutube.comyoutube.com Sodium borohydride is a milder and more selective reagent, typically used in protic solvents like methanol or ethanol. chemguide.co.uk Lithium aluminum hydride is a much more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran, with a subsequent aqueous workup. chemguide.co.ukyoutube.com

Catalytic Hydrogenation Methods (e.g., Pd/C) and Stereochemical Implications

Catalytic hydrogenation is another effective method for the reduction of ketones, although it often requires harsher conditions than the reduction of alkenes. masterorganicchemistry.comyoutube.com Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. masterorganicchemistry.comnih.gov The hydrogenation of the precursor, 3-heterospiro[5.5]undec-7-en-9-one, to the saturated ketone is a key example of this method's application in this synthetic pathway. semanticscholar.org This hydrogenation is typically performed in a solvent like ethyl acetate to prevent potential side reactions such as ketalization that might occur in alcoholic solvents. semanticscholar.org

The stereochemical outcome of catalytic hydrogenation is generally governed by the syn-addition of two hydrogen atoms to the face of the carbonyl group that is less sterically hindered by its adsorption to the catalyst surface. masterorganicchemistry.comyoutube.com For a spirocyclic ketone, the approach of the substrate to the catalyst surface will be dictated by the conformation of the bicyclic ring system, leading to a preferential formation of one diastereomer. Isomerization at adjacent stereocenters is a potential side reaction with Pd/C, though it is less common than with other catalysts. masterorganicchemistry.com

Other Reductive Transformations for Alcohol Generation

Beyond catalytic hydrogenation and metal hydrides, a variety of other reductive methods can be employed for the conversion of ketones to alcohols. These methods can offer different levels of selectivity and functional group tolerance.

Transfer hydrogenation is a notable alternative, where hydrogen is transferred from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a transition metal catalyst. wikipedia.org Chiral ruthenium, iridium, and rhodium complexes are often used to achieve enantioselective reductions. wikipedia.org

Other stoichiometric reducing agents include boranes and hydrosilanes. organic-chemistry.orgsigmaaldrich.com For instance, the Luche reduction, which uses sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is known for its high chemoselectivity in reducing ketones in the presence of aldehydes. sigmaaldrich.com The Meerwein-Ponndorf-Verley reduction utilizes aluminum isopropoxide to selectively reduce ketones and aldehydes. sigmaaldrich.com

Table 2: Comparison of Reducing Agents for Ketone to Alcohol Transformation

Reducing Agent Reactivity Solvents Key Features
Sodium borohydride (NaBH₄) Mild, selective Protic (e.g., MeOH, EtOH) Safer and easier to handle than LiAlH₄. chemguide.co.uk
Lithium aluminum hydride (LiAlH₄) Strong, reactive Aprotic (e.g., Et₂O, THF) Reacts violently with water and alcohols. chemguide.co.ukyoutube.com
Catalytic Hydrogenation (e.g., Pd/C, H₂) Variable Various Stereoselective syn-addition; can reduce other functional groups. masterorganicchemistry.comyoutube.com
Transfer Hydrogenation Mild Isopropanol, formic acid Uses a hydrogen donor molecule and a metal catalyst. wikipedia.org

Derivatization from Related Spirocyclic Alcohols and Ethers

While the most direct route to this compound is the reduction of the corresponding ketone, it is conceivable to synthesize it via derivatization from other related spirocyclic compounds. For instance, if a related spirocyclic system with a different functional group at the 9-position were available, a series of transformations could lead to the target alcohol.

In a study on 3,9-diazaspiro[5.5]undecane analogs, an amide-deficient methanol-ether analog was synthesized, demonstrating the feasibility of manipulating functional groups within this spirocyclic framework. soton.ac.uk This suggests that a precursor with, for example, a carboxylic acid or ester group at the 9-position could potentially be reduced to the primary alcohol, this compound, using a strong reducing agent like lithium aluminum hydride.

Industrial Scale-Up and Optimization Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of various factors to ensure a safe, efficient, and economically viable process. The primary transformation of concern for scale-up is the reduction of the precursor, 3-Oxaspiro[5.5]undecan-9-one, to the final alcohol product.

The foundational laboratory synthesis of the precursor, 3-Oxaspiro[5.5]undecan-9-one, involves a Robinson annelation followed by hydrogenation. google.combldpharm.com Specifically, the unsaturated intermediate, 3-Oxaspiro[5.5]undec-7-en-9-one, is hydrogenated to yield the saturated ketone. google.com The subsequent reduction of this ketone to this compound is the final key step.

For industrial-scale production, catalytic hydrogenation is often the preferred method for the reduction of the ketone due to its efficiency and atom economy. The selection of catalyst, solvent, and reaction conditions are critical parameters that must be optimized.

Catalyst Selection and Optimization:

The laboratory-scale synthesis of 3-Oxaspiro[5.5]undecan-9-one utilizes palladium on charcoal (Pd/C) for the hydrogenation of the unsaturated precursor. google.com For the subsequent reduction of the ketone to the alcohol on an industrial scale, a similar heterogeneous catalyst would be advantageous for ease of separation and recovery. Nickel-based catalysts, such as Raney nickel, or other precious metal catalysts like ruthenium or rhodium on a solid support could also be evaluated for their activity, selectivity, and cost-effectiveness.

Optimization would involve screening various catalysts and optimizing the catalyst loading. The goal is to achieve a high conversion rate and selectivity to the desired alcohol, minimizing by-product formation. The reusability and lifespan of the catalyst are also critical economic considerations in a large-scale process.

Reaction Conditions:

The reaction conditions for the hydrogenation of 3-Oxaspiro[5.5]undecan-9-one to this compound need to be fine-tuned for an industrial setting. Key parameters include:

Temperature and Pressure: While the precursor's hydrogenation is performed at ambient temperature and a hydrogen pressure of 4.5 bar, industrial processes may operate at elevated temperatures and pressures to increase the reaction rate and throughput. google.com However, excessively high temperatures could lead to side reactions or catalyst degradation. An optimization study would be required to find the optimal balance.

Solvent Selection: Ethyl acetate is used as the solvent in the laboratory synthesis to prevent ketalization, a potential side reaction if methanol were used. google.com For industrial scale-up, ethyl acetate remains a viable option. However, other solvents would be evaluated based on factors such as cost, safety (flammability), environmental impact, and ease of recovery and recycling.

Substrate Concentration: Increasing the concentration of the starting ketone can improve the volumetric productivity of the reactor. However, this may also lead to issues with heat and mass transfer, as well as potential solubility limitations.

Process Design and Purification:

A continuous flow hydrogenation process using a packed-bed reactor with the chosen heterogeneous catalyst would be a highly efficient setup for large-scale production. This offers better control over reaction parameters and higher throughput compared to a batch process.

Downstream processing is crucial for isolating the final product with high purity. This would typically involve:

Catalyst Filtration: The heterogeneous catalyst is easily removed by filtration.

Solvent Removal: The solvent can be removed by distillation and recycled back into the process.

Purification: The crude this compound may require further purification, such as distillation or recrystallization, to meet the required quality specifications.

The following data table summarizes the laboratory-scale conditions for the synthesis of the precursor, which serve as a starting point for industrial optimization of the final reduction step.

ParameterValue
Precursor3-Oxaspiro[5.5]undec-7-en-9-one
CatalystPalladium on Charcoal (Pd/C)
SolventEthyl Acetate
Hydrogen Pressure4.5 bar
TemperatureAmbient
Reaction Time18 hours
Reference google.com

The optimization for the industrial reduction of 3-Oxaspiro[5.5]undecan-9-one would involve creating similar tables to compare different catalysts, temperatures, pressures, and solvent systems to determine the most economically and environmentally favorable process.

Chemical Reactivity and Derivatization of 3 Oxaspiro 5.5 Undecan 9 Yl Methanol

Transformations of the Methanol (B129727) Functional Group

The primary alcohol group is a versatile handle for a variety of chemical modifications, including oxidation, esterification, etherification, and substitution reactions.

The primary alcohol of (3-Oxaspiro[5.5]undecan-9-yl)methanol can be oxidized to form either the corresponding aldehyde, (3-oxaspiro[5.5]undecan-9-yl)carbaldehyde, or the carboxylic acid, 3-oxaspiro[5.5]undecane-9-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. britannica.com

Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or conditions like the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine), are typically employed for the selective oxidation of primary alcohols to aldehydes. libretexts.org The Swern oxidation has been successfully used to prepare 2H-tetrahydro-pyran-4-carboxaldehyde from the corresponding methanol, a similar transformation. nih.gov For the complete oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) are generally required. britannica.com

Table 1: Oxidation Reactions of this compound

Starting MaterialReagent(s)Product
This compoundPyridinium chlorochromate (PCC)(3-Oxaspiro[5.5]undecan-9-yl)carbaldehyde
This compound1. Oxalyl chloride, DMSO; 2. Triethylamine(3-Oxaspiro[5.5]undecan-9-yl)carbaldehyde
This compoundPotassium permanganate (KMnO₄)3-Oxaspiro[5.5]undecane-9-carboxylic acid
This compoundChromic acid (Jones reagent)3-Oxaspiro[5.5]undecane-9-carboxylic acid

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.ukmasterorganicchemistry.com For a more rapid and often irreversible reaction, acyl chlorides or acid anhydrides can be used. chemguide.co.uk For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield (3-oxaspiro[5.5]undecan-9-yl)methyl acetate (B1210297). libretexts.org

Etherification of the primary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide) to form the ether. google.comacs.org

Table 2: Esterification and Etherification of this compound

Reaction TypeReagent(s)Product Example
Fischer EsterificationAcetic acid, H₂SO₄ (cat.)(3-Oxaspiro[5.5]undecan-9-yl)methyl acetate
AcylationAcetyl chloride, pyridine(3-Oxaspiro[5.5]undecan-9-yl)methyl acetate
AcylationAcetic anhydride, pyridine(3-Oxaspiro[5.5]undecan-9-yl)methyl acetate
Williamson Ether Synthesis1. Sodium hydride; 2. Methyl iodide9-(Methoxymethyl)-3-oxaspiro[5.5]undecane

Direct nucleophilic substitution of the hydroxyl group is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org The resulting tosylate is an excellent leaving group and can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. pearson.com For example, reaction of the tosylate with sodium bromide would yield 9-(bromomethyl)-3-oxaspiro[5.5]undecane.

Table 3: Substitution via Tosylation of this compound

StepReagent(s)Intermediate/Product
1. Tosylationp-Toluenesulfonyl chloride, pyridine(3-Oxaspiro[5.5]undecan-9-yl)methyl tosylate
2. Nucleophilic SubstitutionSodium bromide9-(Bromomethyl)-3-oxaspiro[5.5]undecane
2. Nucleophilic SubstitutionSodium cyanide(3-Oxaspiro[5.5]undecan-9-yl)acetonitrile
2. Nucleophilic SubstitutionSodium azide9-(Azidomethyl)-3-oxaspiro[5.5]undecane

Reactivity Profile of the 3-Oxaspiro[5.5]undecane Scaffold

The 3-oxaspiro[5.5]undecane core, being a spiroketal, exhibits its own characteristic reactivity, primarily centered around the ether linkages.

Spiroketals are susceptible to ring-opening under strong acidic conditions. acs.org Treatment of this compound with a strong acid like hydrobromic acid (HBr) could potentially lead to the cleavage of one of the C-O bonds of the tetrahydropyran (B127337) ring. The regioselectivity of this cleavage would depend on the stability of the resulting carbocation intermediate.

Furthermore, spiroketals can undergo complex rearrangements, particularly when other reactive functionalities are present in the molecule. For instance, the epoxidation of a highly functionalized spiroketal has been shown to trigger a rearrangement that turns the structure "inside out". nih.gov While this compound itself may not undergo such dramatic rearrangements under simple conditions, the possibility exists for intricate transformations upon the introduction of other reactive sites or under specific catalytic conditions. libretexts.orgnih.gov

Synthesis of Advanced Derivatives and Analogs of this compound

The synthesis of advanced derivatives from this compound can be approached by either modifying the heterocyclic ring system or by functionalizing the primary alcohol group. These strategies allow for the systematic alteration of the molecule's physicochemical properties.

Spirocyclic Analogs with Varied Ring Systems (e.g., 3-Thiaspiro[5.5]undecane)

A key strategy for creating analogs of this compound involves the substitution of the oxygen atom in the tetrahydropyran ring with other heteroatoms, such as sulfur. The synthesis of the corresponding 3-thiaspiro[5.5]undecane analogs has been successfully achieved, providing a pathway to a diverse range of spirocyclic compounds.

The synthetic route to these thia-analogs typically begins with the preparation of 2H-tetrahydrothiopyran-4-carboxaldehyde. This aldehyde serves as a crucial starting material for a Robinson annulation reaction with methyl vinyl ketone, which constructs the spirocyclic framework. semanticscholar.org This reaction yields 3-thiaspiro[5.5]undec-7-en-9-one. Subsequent hydrogenation of the enone is necessary to produce the saturated 3-thiaspiro[5.5]undecan-9-one. semanticscholar.org It is noteworthy that the hydrogenation of the sulfur-containing compound may require more forcing conditions, such as elevated temperature and a higher catalyst load, to overcome the catalyst-poisoning effect of the sulfur atom. semanticscholar.org

Once the 3-thiaspiro[5.5]undecan-9-one is obtained, standard reduction methods, for instance using sodium borohydride (B1222165), can be employed to convert the ketone to the corresponding (3-Thiaspiro[5.5]undecan-9-yl)methanol, the direct sulfur analog of the primary subject of this article. This systematic approach allows for a direct comparison of the properties and potential applications of the oxa- and thia-spirocyclic systems.

Introduction of Additional Functional Groups

The primary alcohol of this compound is a prime site for the introduction of additional functional groups, enabling the synthesis of a wide array of derivatives with tailored properties. Standard reactions of primary alcohols can be employed to achieve these transformations.

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. For a partial oxidation to the aldehyde, (3-Oxaspiro[5.5]undecan-9-yl)carbaldehyde, controlled conditions using reagents like pyridinium chlorochromate (PCC) would be employed. For a full oxidation to the corresponding carboxylic acid, (3-Oxaspiro[5.5]undecan-9-yl)carboxylic acid, stronger oxidizing agents such as potassium permanganate or chromic acid can be utilized. evitachem.com

Esterification: The formation of esters is a common derivatization strategy. Reacting this compound with a carboxylic acid or its more reactive derivatives (e.g., acyl chlorides or anhydrides) in the presence of an acid catalyst leads to the formation of the corresponding ester. This allows for the incorporation of a wide variety of functional groups contained within the acyl moiety.

Etherification: The synthesis of ethers can be achieved through methods like the Williamson ether synthesis. This would involve the deprotonation of the alcohol with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide. This introduces an ether linkage and expands the carbon skeleton.

Structural Elucidation and Conformational Analysis of 3 Oxaspiro 5.5 Undecan 9 Yl Methanol

Advanced Spectroscopic Characterization Techniques

The structural elucidation of a unique molecule like (3-Oxaspiro[5.5]undecan-9-yl)methanol would fundamentally rely on a suite of advanced spectroscopic methods. These techniques are essential for confirming the molecular structure, determining the connectivity of atoms, and understanding the compound's three-dimensional arrangement and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For a compound with a spirocyclic core like this compound, a combination of one-dimensional and two-dimensional NMR experiments would be indispensable.

One-Dimensional NMR (¹H and ¹³C NMR) for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra serve as the primary methods for structural verification. The ¹H NMR spectrum would be expected to show distinct signals for the protons on the tetrahydropyran (B127337) ring, the cyclohexane (B81311) ring, and the methanol (B129727) substituent. The chemical shifts, signal multiplicities (e.g., singlets, doublets, triplets), and integration values would confirm the presence of these different proton environments.

The ¹³C NMR spectrum would complement this by providing the number of unique carbon atoms in the molecule. Key signals would include those for the spiro carbon (the carbon atom common to both rings), the carbons adjacent to the oxygen atom in the tetrahydropyran ring, and the carbons of the cyclohexane ring, including the carbon bearing the hydroxymethyl group. The chemical shifts are highly dependent on the electronic environment of each carbon atom. researchgate.net

Interactive Data Table: Expected NMR Chemical Shift Regions Note: This table is predictive and based on general principles, as specific experimental data is not available.

Atom Type Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
CH₂-O (tetrahydropyran) 3.5 - 4.0 60 - 70
Spiro-C - 30 - 40
Cyclohexane CH/CH₂ 1.0 - 2.5 20 - 45
CH-CH₂OH 1.5 - 2.5 35 - 50
CH₂OH 3.4 - 3.8 60 - 68
Two-Dimensional NMR (COSY, HSQC, NOESY, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity and stereochemistry, a suite of 2D NMR experiments is required.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other within each ring system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key in confirming the connectivity across the spirocyclic center and linking the hydroxymethyl group to the C9 position of the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. For a spiro compound, NOESY is vital for determining the relative stereochemistry, such as the axial or equatorial orientation of the hydroxymethyl group on the cyclohexane ring. soton.ac.uk

Variable Temperature NMR for Conformational Dynamics

Spirocyclic systems containing six-membered rings, such as the one in this compound, can exhibit complex conformational dynamics, including ring-flipping. nih.gov Variable Temperature (VT) NMR studies involve recording spectra at different temperatures. At low temperatures, the rapid interconversion between different chair conformations of the rings can be slowed or "frozen out" on the NMR timescale, leading to the appearance of separate signals for axial and equatorial protons that might be averaged at room temperature. This technique would be essential for investigating the conformational flexibility and determining the energy barriers associated with ring inversion. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A strong, broad peak in the range of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region, corresponding to the ether linkage in the tetrahydropyran ring and the primary alcohol.

Multiple C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹), corresponding to the sp³ hybridized carbons of the rings.

Mass Spectrometry (MS) Applications (e.g., HRMS, LC-MS, GC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion to within a very small tolerance (e.g., < 5 ppm). This allows for the unambiguous determination of the molecular formula (C₁₁H₂₀O₂).

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be used to analyze the purity of the compound and obtain its mass spectrum. The fragmentation pattern observed in the mass spectrum would be characteristic of the 3-oxaspiro[5.5]undecane skeleton. Expected fragmentation pathways would likely involve the loss of a water molecule (H₂O) from the alcohol, loss of the hydroxymethyl radical (•CH₂OH), or cleavage of the rings, providing structural clues that confirm the identity of the compound. While experimental data is not published, predicted fragmentation patterns and collision cross-section values can be calculated for related structures, such as the precursor aldehyde or the corresponding amine. uni.luuni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, ensuring the purity of the final product and, when applicable, its enantiomeric composition. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the spirocyclic nature of the molecule, which can result in axial chirality, chiral HPLC methods are particularly crucial for separating enantiomers and determining the enantiomeric excess (ee) of a sample. acs.orguma.es The determination of ee is vital in pharmaceutical contexts, where one enantiomer may exhibit desired therapeutic activity while the other could be inactive or even harmful. nih.gov

The selection of a suitable chiral stationary phase (CSP) is the most critical factor for achieving enantioseparation. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are commonly effective for resolving a wide range of chiral compounds, including spiroketals. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. heraldopenaccess.us

Method development involves optimizing the mobile phase composition, which typically consists of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar alcohol modifier (such as isopropanol (B130326) or ethanol), to achieve adequate resolution and retention times. mdpi.comumn.edu Detection is commonly performed using a UV detector, as the methanol group does not provide a strong chromophore, necessitating sensitive detection methods or derivatization. heraldopenaccess.us For accurate quantification, it is essential to establish a linear relationship between the detector response and the concentration of each enantiomer. nih.govresearchgate.net

Table 1: Representative HPLC Method for Chiral Separation

ParameterConditionPurpose
Column Chiralpak AD-3 or similar amylose-based CSPProvides the chiral environment for enantiomer separation. mdpi.com
Mobile Phase Hexane:Isopropanol (90:10, v/v)Balances enantioselectivity and elution time.
Flow Rate 1.0 mL/minEnsures efficient separation and good peak shape.
Temperature 25 °CMaintains consistent and reproducible retention times.
Detection UV at 210 nm or Refractive Index (RI) DetectorQuantifies the amount of each enantiomer eluting from the column.
Injection Volume 10 µLStandard volume for analytical HPLC.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of the synthesis of this compound. researchgate.net By spotting the reaction mixture on a TLC plate at various time intervals, chemists can qualitatively observe the consumption of starting materials and the formation of the desired product. msu.edu

The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is critical for effective separation. researchgate.net The eluent, a mixture of solvents, is selected to provide a good separation between the spots of the reactants and the product, ideally with the product having a retention factor (Rf) value between 0.3 and 0.5 for clear resolution. rochester.edu

Once the reaction is complete, as indicated by the disappearance of the starting material spot, the product can be purified. While TLC is primarily an analytical tool, the principles are directly applicable to flash column chromatography for preparative-scale purification. After separation on the TLC plate, the spots, which are often not visible to the naked eye, are visualized. Common visualization techniques include using a UV lamp if the compounds are UV-active, or staining with a chemical agent like potassium permanganate (B83412) or p-anisaldehyde stain, which reacts with the alcohol functional group to produce a colored spot. researchgate.netmsu.edu

Table 2: Typical TLC System for Reaction Monitoring

ParameterDescriptionPurpose
Stationary Phase Silica gel 60 F254A polar adsorbent that separates compounds based on polarity.
Mobile Phase Ethyl Acetate (B1210297):Hexane (30:70, v/v)The solvent system carries the sample up the plate; polarity is adjusted for optimal Rf values.
Visualization p-Anisaldehyde stain followed by heatingA staining agent that reacts with the alcohol group to form a visible, colored spot. researchgate.net
Application Monitoring the conversion of a precursor to this compound.Allows for qualitative assessment of reaction completion. youtube.com

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. springernature.comnih.gov For this compound, this technique can unambiguously confirm its connectivity, reveal its preferred conformation in the crystal lattice, and, crucially, establish its absolute configuration if a single enantiomer is crystallized. researchgate.netresearchgate.net

The process requires growing a high-quality single crystal of the compound, which can sometimes be a challenging step. researchgate.net Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. ed.ac.uk

For chiral molecules like this compound, determining the absolute configuration is possible through the analysis of anomalous dispersion effects, especially if the X-ray wavelength is chosen appropriately. researchgate.neted.ac.uk The Flack parameter is a value calculated during structure refinement that indicates whether the determined absolute structure is correct. ed.ac.uk A value close to zero confirms the assigned configuration.

While specific crystallographic data for this compound is not widely published, data from closely related structures like (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol provides valuable insight. nih.gov Such studies confirm that the six-membered rings in the spiroketal system typically adopt a chair conformation. nih.gov The analysis also reveals intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate the crystal packing.

Table 3: Representative Single-Crystal X-ray Diffraction Data for a Related Spiroketal Alcohol

Data based on (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol as a model. nih.gov

ParameterValueDescription
Chemical Formula C11H20O3The elemental composition of the molecule in the crystal. nih.gov
Crystal System MonoclinicA crystal system defined by three unequal axes with one oblique angle. nih.gov
Space Group C2/cDescribes the symmetry elements within the unit cell. nih.gov
Unit Cell Dimensions a = 31.308 Å, b = 6.354 Å, c = 11.356 ÅThe lengths of the edges of the unit cell. nih.gov
β = 91.953°The angle between the 'a' and 'c' axes. nih.gov
Molecules per Unit Cell (Z) 8The number of molecules contained within one unit cell. nih.gov
Final R-factor (R1) 0.0755A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. nih.gov

Computational Chemistry for Structural Prediction and Conformational Energetics

Computational chemistry provides powerful tools for investigating the structural and energetic properties of this compound at the molecular level. Methods such as Density Functional Theory (DFT) can be used to predict the most stable conformations of the molecule and to calculate the energy differences between them. ohio-state.edu

The spiro[5.5]undecane core is conformationally complex. The two six-membered rings can adopt various chair, boat, or twist-boat conformations, and the substituents can be positioned axially or equatorially. Computational modeling allows for the systematic exploration of this conformational landscape to identify low-energy structures. These calculations are critical for understanding the molecule's behavior and for interpreting experimental data, such as NMR spectra.

DFT calculations can accurately predict geometric parameters like bond lengths and angles. Furthermore, they can compute the relative energies of different stereoisomers, including diastereomers and enantiomers. researchgate.netrsc.org For spiroketals, a key energetic factor is the anomeric effect, where stereoelectronic interactions involving the ring oxygens influence conformational preference. Computational methods can quantify these effects.

The accuracy of these predictions depends heavily on the chosen level of theory, which includes the functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G*, cc-pVTZ). arxiv.org By comparing the calculated energies, researchers can predict the thermodynamically favored conformer of this compound. This information is complementary to experimental data from X-ray crystallography, which shows the structure in the solid state, as computational methods can model the molecule in the gas phase or in solution.

Table 4: Example of Computational Energetics Analysis

ConformerMethod (Functional/Basis Set)Relative Energy (kcal/mol)Key Structural Feature
Conformer A B3LYP/6-31G0.00 (Reference)Double-chair conformation, equatorial -CH2OH group.
Conformer B B3LYP/6-31G+2.5Double-chair conformation, axial -CH2OH group.
Conformer C B3LYP/6-31G*+5.8Chair/Twist-boat conformation.

Note: The energy values are hypothetical and for illustrative purposes to demonstrate how computational chemistry is used to compare the stability of different molecular arrangements.

Applications and Advanced Research Directions Involving 3 Oxaspiro 5.5 Undecan 9 Yl Methanol

Role as a Versatile Synthetic Building Block in Organic Synthesis

The spiro[5.5]undecane framework is a privileged scaffold in medicinal chemistry and organic synthesis. tandfonline.com The inherent three-dimensionality of spirocycles allows for the exploration of chemical space that is often inaccessible with more traditional, planar molecules. sigmaaldrich.com This shift towards structures with a higher fraction of sp3-hybridized carbon atoms often leads to improved physicochemical and pharmacokinetic profiles in drug candidates. tandfonline.com

(3-Oxaspiro[5.5]undecan-9-yl)methanol is an ideal precursor for the construction of more complex, multi-cyclic, and particularly bis-spirocyclic systems. acs.org Natural products often feature intricate spirocyclic elements, and their structural complexity contributes to their biological activities. acs.org The synthesis of novel 3-heterospiro[5.5]undecan-9-ones, which are closely related structures, has been achieved through methods like the Robinson annelation, starting from heterocyclic aldehydes. semanticscholar.orgresearchgate.net Subsequent modification of the ketone and the existing hydroxyl group on the this compound core can lead to a diverse array of polycyclic compounds. The rigidity of the spiro junction provides a fixed spatial arrangement of substituents, which is crucial for their interaction with biological targets. nih.gov

Spirocyclic building blocks are instrumental in the development of novel molecular scaffolds for drug discovery. tandfonline.comsigmaaldrich.com They provide access to underexplored regions of chemical space and can be used to create innovative compound libraries for biological screening. sigmaaldrich.comacs.org The defined three-dimensional arrangement of substituents, or "exit vectors," allows for systematic exploration of how molecular shape affects biological activity. sigmaaldrich.com The introduction of a spirocyclic element can significantly improve properties like aqueous solubility and metabolic stability compared to their non-spirocyclic counterparts. tandfonline.com For instance, replacing a flexible alkene with a spirocyclic cyclopropyl (B3062369) linker has been shown to dramatically improve a compound's pharmacokinetic profile. tandfonline.com Molecules containing spiro fragments have shown activity against a range of biological targets, including protein-protein interactions. nih.gov

Integration in Polymer Chemistry and Advanced Materials Science

The spirocyclic nature of this compound and its derivatives is particularly valuable in polymer science, where control over material properties like volume and density is critical.

A significant challenge in polymer chemistry is the shrinkage that typically occurs during polymerization. tandfonline.com This volume reduction can create internal stress, leading to voids and microfractures that compromise the performance of materials used in high-precision applications like dental composites and adhesives. tandfonline.comresearchgate.net

Spirocyclic compounds, particularly spiroorthocarbonates (SOCs), offer a unique solution to this problem. encyclopedia.pub These molecules can undergo a double ring-opening polymerization. researchgate.net In this process, for every one new bond that is formed between monomers, two bonds within the spirocyclic monomer are broken. encyclopedia.pub This net gain in broken versus formed bonds allows the atoms to move from a close covalent distance to a farther van der Waals distance, resulting in a net expansion in volume. encyclopedia.pub This expansion can counteract the normal polymerization shrinkage, leading to materials with significantly reduced internal stress. tandfonline.comresearchgate.net The diol functionality of this compound makes it a suitable starting material for the synthesis of such novel spiro-expanded monomers. google.com

Table 1: Key Monomer Classes and their Polymerization Behavior

Monomer Class Polymerization Mechanism Volume Change Key Feature
Conventional Monomers (e.g., methacrylates) Addition Polymerization Shrinkage Formation of new bonds reduces intermolecular distances. tandfonline.com
Spiroorthocarbonates (SOCs) Double Ring-Opening Polymerization Expansion Two bonds cleave for each new bond formed, increasing volume. researchgate.netencyclopedia.pub

The incorporation of rigid spirocyclic units into polymer backbones can lead to materials with enhanced thermal and mechanical properties. The design of novel spiro-ring expanded monomers containing additional functional groups, such as unsaturated bonds or ester groups, allows for further tuning of material properties and polymerization behavior. google.com For example, the synthesis of spiro orthocarbonates with conjugated diene structures has been explored to develop free-radical ring-opening polymerization systems. researchgate.net The unique photochromic properties observed in some spiro-indoline naphthoxazines and naphthopyrans also highlight the potential for creating advanced functional materials, such as optical switches or data storage devices, based on spirocyclic frameworks. nih.gov

Stereoselective Synthesis and Chiral Induction in Spirocyclic Chemistry

Chirality is a fundamental aspect of molecular recognition in biological systems. Spiro compounds can exhibit axial chirality due to the twisted nature of their rings, even without a traditional stereocenter. wikipedia.org The spiro atom itself can be a source of chirality. wikipedia.org This makes chiral spirocycles highly valuable scaffolds in asymmetric synthesis and for the development of enantiomerically pure pharmaceuticals. aragen.com

The synthesis of chiral spirocyclic compounds in an enantioselective manner is an active area of research. nih.govrsc.org Strategies often involve the use of chiral auxiliaries, which guide the formation of one enantiomer over the other. aragen.com For example, chiral bicyclic lactams have been used to achieve the diastereoselective synthesis of spiro[pyrrolidone-3,3′-oxoindole] structures. aragen.com Similarly, chiral phosphoric acid and rhodium catalysis have been employed for the enantioselective synthesis of spiro-bisindoles. nih.gov Given that this compound is a chiral molecule, its separated enantiomers could serve as valuable starting materials for the synthesis of enantiopure complex molecules, acting as chiral building blocks that induce stereochemistry in subsequent reactions.

Table 2: Compounds Mentioned in the Article

Compound Name
This compound
1,7-dioxaspiro[5.5]undecane
3-Oxaspiro[5.5]undecan-9-one
Spiro[pyrrolidone-3,3′-oxoindole]
Methyl vinyl ketone
1,1'-spirobiindane-7,7'-diol (SPINOL)
Spiro-indoline naphthoxazines
Spiro-indoline naphthopyrans
3-heterospiro[5.5]undecan-9-ones
1-oxa-3,9-diaza-spiro[5.5]undecane
3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one

Enantioselective Approaches to this compound and its Analogs

The synthesis of enantiomerically pure this compound is a key challenge for its further development and application. The primary route to this compound involves the synthesis of the precursor ketone, 3-Oxaspiro[5.5]undecan-9-one, followed by its stereoselective reduction.

The synthesis of 3-Oxaspiro[5.5]undecan-9-one is typically achieved through a Robinson annulation reaction, followed by hydrogenation. semanticscholar.orgic.ac.uk The racemic ketone can then be subjected to various asymmetric reduction methods to yield the desired chiral alcohol.

Asymmetric Reduction of 3-Oxaspiro[5.5]undecan-9-one:

Several established methodologies for the asymmetric reduction of prochiral ketones can be applied to 3-Oxaspiro[5.5]undecan-9-one. These can be broadly categorized into two main approaches:

Catalytic Asymmetric Hydrogenation: This method employs transition metal catalysts, such as ruthenium, rhodium, or iridium, complexed with chiral ligands. Chiral diphosphine ligands, like those based on BINAP or spiro-backbones, have proven highly effective in the hydrogenation of a wide array of ketones, delivering high enantioselectivities. nih.gov The choice of ligand and reaction conditions is crucial for achieving the desired stereochemical outcome.

Biocatalytic Reduction: The use of enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.govnih.gov These enzymes, often used as whole-cell biocatalysts or isolated enzymes, can reduce ketones with exceptional enantioselectivity under mild reaction conditions. nih.govnih.gov The substrate specificity of KREDs is broad, making them suitable candidates for the reduction of spirocyclic ketones. nih.gov

Chiral Resolution:

An alternative to asymmetric synthesis is the resolution of the racemic this compound. This can be achieved through several techniques:

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation.

Chromatographic Separation: Chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) can be employed to separate the enantiomers.

While specific, detailed research findings on the enantioselective synthesis of this compound are not extensively reported in publicly available literature, the well-established nature of the aforementioned methods provides a clear and viable pathway to obtaining the enantiomerically pure compound.

Chiral Spirocycles in Asymmetric Catalysis

The rigid and well-defined three-dimensional structure of chiral spirocycles makes them excellent scaffolds for the design of chiral ligands and catalysts. nih.govnankai.edu.cn While the direct application of this compound as a chiral ligand is not yet documented, its structural motifs are present in a variety of successful chiral ligands.

The development of "privileged" chiral ligands, which are effective in a wide range of asymmetric reactions, has often involved spirocyclic frameworks. nankai.edu.cn For instance, chiral spirobiindane-derived diols are precursors to a variety of highly successful phosphine (B1218219) and phosphoramidite (B1245037) ligands. nih.govnankai.edu.cn These ligands have demonstrated exceptional performance in asymmetric hydrogenations, carbon-carbon bond-forming reactions, and carbon-heteroatom bond formations. nih.govnankai.edu.cn

New chiral bis(isoxazoline) ligands featuring a spiro[5.5]undecane skeleton have been synthesized and utilized in copper-catalyzed conjugate addition reactions, albeit with moderate enantioselectivity. chiralpedia.com This demonstrates the potential of the spiro[5.5]undecane framework as a backbone for chiral ligands.

The table below summarizes some examples of chiral spiro-ligands and their applications in asymmetric catalysis, highlighting the versatility of the spirocyclic scaffold.

Chiral Spiro-Ligand TypeMetalAsymmetric ReactionReference
Spiro Diphosphine (SDP)RuHydrogenation of ketones nih.gov
Spiro MonophosphorusRhHydrogenation of olefins nih.gov
Spiro Bis(isoxazoline)CuConjugate addition chiralpedia.com
Spiro Bisphosphinamidite (SpiroNP)RhHydrogenation scispace.com

Future Research Avenues and Emerging Methodologies

The field of asymmetric synthesis is continually evolving, with a focus on developing more efficient, selective, and sustainable methods. Future research concerning this compound and related chiral spirocycles is likely to explore several key areas:

Development of Novel Chiral Catalysts:

Ligand Design: The synthesis of novel chiral ligands derived from enantiopure this compound is a promising avenue. The hydroxyl group provides a convenient handle for the introduction of various coordinating moieties, such as phosphines, oxazolines, or amines.

Organocatalysis: The development of organocatalysts based on the chiral spiro[5.5]undecane framework could lead to new metal-free asymmetric transformations.

Emerging Synthetic Methodologies:

Continuous Flow Chemistry: The application of continuous flow technology to the enantioselective synthesis of this compound could offer advantages in terms of scalability, safety, and process control. chiralpedia.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in the synthesis of heterocyclic compounds, including spirocycles. rsc.org

Electrochemical Asymmetric Synthesis: The use of electricity to drive enantioselective reactions is a rapidly growing area of green chemistry and could be applied to the synthesis of chiral spirocycles. chiralpedia.com

Biocatalysis and Synthetic Biology: The discovery and engineering of novel enzymes with high activity and selectivity for the synthesis of chiral spirocyclic compounds will continue to be a major focus. chiralpedia.com

Expansion of Applications:

Medicinal Chemistry: The exploration of this compound and its derivatives as scaffolds in drug discovery is a logical next step, given the prevalence of spirocycles in biologically active molecules.

Materials Science: The unique three-dimensional structure of these compounds could be exploited in the development of new chiral materials with interesting optical or electronic properties.

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